2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
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Overview
Description
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound characterized by the presence of chlorinated benzylidene and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the intermediate 2-(2-chlorobenzylidene)hydrazine. This intermediate is then reacted with N-(3,4-dichlorophenyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzylidene)hydrazine
- N-(3,4-Dichlorophenyl)-2-oxoacetamide
- 2-Chlorobenzaldehyde
Uniqueness
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is unique due to the combination of its chlorinated benzylidene and dichlorophenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
357267-11-9 |
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Molecular Formula |
C15H10Cl3N3O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl3N3O2/c16-11-4-2-1-3-9(11)8-19-21-15(23)14(22)20-10-5-6-12(17)13(18)7-10/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
WKVKXWAQMKFHQO-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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